molecular formula C15H12I3NNaO4 B001035 Liothyronine sodium CAS No. 55-06-1

Liothyronine sodium

货号: B001035
CAS 编号: 55-06-1
分子量: 673.96 g/mol
InChI 键: LXHCVQFUTOUZEQ-YDALLXLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Liothyronine sodium is a synthetic form of triiodothyronine (T3), a thyroid hormone critical for regulating metabolism, protein synthesis, and cellular energy utilization. Clinically, it is used to treat severe hypothyroidism and hypothyroid coma due to its rapid onset of action (effects within hours) and short duration (24–48 hours) . Unlike levothyroxine (T4), which requires peripheral conversion to T3, liothyronine directly binds to thyroid hormone receptors, making it 10–20 times more potent on a microgram basis .

准备方法

Chemical Synthesis of Liothyronine Sodium

Core Synthetic Pathways

This compound (C₁₅H₁₁I₃NNaO₄) is synthesized via iodination of tyrosine derivatives. The primary route involves monoiodination of O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine to yield liothyronine (3,3',5-triiodo-L-thyronine), followed by sulfation and sodium salt formation . Key steps include:

  • Iodination : Introducing iodine atoms at specific positions on the tyrosine backbone.

  • Sulfation : Reacting liothyronine with chlorosulfonic acid in N,N-dimethylacetamide (DMAc) to form T3-sulfate intermediates .

  • Purification : Chromatography using polystyrene resin (e.g., Amberlite XAD 1600) and crystallization with ethanol to isolate the sodium salt .

A scalable synthesis protocol developed by Organic Process Research & Development achieved kilogram-scale production with 95% purity, critical for preclinical and clinical applications .

Table 1: Synthesis Parameters for this compound

StepReagents/ConditionsYield (%)Purity (%)
IodinationI₂, KI, HCl, Ethanol7892
SulfationClSO₃H, DMAc, 0–5°C8589
CrystallizationEthanol, 25°C9195

Compounding and Formulation Strategies

Compounded Slow-Release Capsules

For patients requiring tailored dosing, this compound is compounded into slow-release capsules. A standardized formulation combines 5 µg this compound with 100 µg selenium in a hypromellose (HPMC) matrix to prolong release over 10 hours .

Table 2: Slow-Release Capsule Composition

ComponentFunctionConcentration
This compoundActive ingredient5 µg/capsule
SeleniumAntioxidant cofactor100 µg/capsule
Avicel PH-102Binder30% w/w
HPMC K4MSustained-release agent45% w/w

This formulation mitigates rapid T3 clearance, mimicking physiological hormone secretion . In vitro dissolution studies in pH 6.8 phosphate buffer demonstrated 80% drug release within 10 hours using USP Apparatus I (basket method, 100 rpm) .

Industrial-Scale Production and Quality Control

Crystallization and Polymorphism Management

This compound’s bioavailability depends on crystalline form stability. The sodium salt is crystallized from ethanol-water mixtures (3:1 v/v) at 25°C to yield monoclinic crystals with consistent solubility (15 mg/mL in DMSO) . Polymorphic transitions are monitored via X-ray diffraction to ensure batch uniformity .

Stability Optimization

Liquid formulations face degradation challenges due to T3’s sensitivity to light and oxidation. Patent US-9050307-B2 addresses this by stabilizing levothyroxine (T4) in oral solutions using ascorbic acid (0.1% w/v) and nitrogen sparging . While focused on T4, this method informs this compound’s stabilization in parenteral formulations .

Sustained-Release Tablet Manufacturing

Matrix Tablet Design

Sustained-release tablets leverage hydrophilic matrices to modulate T3 release. A prototype formulation combines:

  • This compound : 25 µg/tablet

  • HPMC K15M : 40% w/w (retards diffusion)

  • Lactose monohydrate : 25% w/w (filler)

  • Magnesium stearate : 1% w/w (lubricant)

In vivo studies in hypothyroid models showed steady T3 plasma levels over 24 hours, reducing dosing frequency .

Analytical Characterization

Spectroscopic and Chromatographic Assays

Identity and purity are verified using:

  • HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% phosphoric acid (55:45), λ = 225 nm .

  • Mass spectrometry : ESI+ mode, m/z 673.96 [M+Na]⁺ .

  • Iodine content analysis : USP titration method (NLT 0.17% iodine) .

Table 3: Analytical Specifications for this compound

ParameterSpecificationMethod
Assay97.0–103.0%HPLC-UV
Related substancesNMT 2.0% total impuritiesHPLC-UV
Residual solventsEthanol < 5000 ppmGC-FID

Regulatory and Pharmacopeial Considerations

This compound must comply with USP monographs for thyroid preparations, which stipulate:

  • Potency : 90–110% of labeled T3 content .

  • Microbial limits : < 100 CFU/g aerobic bacteria .

  • Dissolution : NLT 75% released in 45 minutes (immediate-release) .

The FDA-approved labeling for Cytomel® underscores the importance of bioequivalence studies for generic versions, ensuring comparable AUC and Cₘₐₓ to reference products .

化学反应分析

Absorption and Distribution

  • Absorption : Liothyronine sodium is nearly completely absorbed (95%) from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 120 minutes .
  • Protein Binding : Unlike levothyroxine (T4), liothyronine is not firmly bound to plasma proteins, enabling rapid tissue distribution .

Pharmacokinetic Parameters :

ParameterValue (Mean ± SD)
Plasma Half-Life1–2 days
T1/2 (IV)216 ± 51 minutes
Volume of Distribution45 ± 13 mL/min

Conversion in Peripheral Tissues

  • Deiodination : T3 is inactivated via removal of iodine atoms by deiodinases, producing reverse T3 (rT3) and other metabolites .
  • Conjugation : T3 undergoes glucuronidation and sulfation in the liver for excretion .

Reaction Example :T3Type 1 DeiodinaserT3GlucuronidationT3 glucuronide\text{T3}\xrightarrow{\text{Type 1 Deiodinase}}\text{rT3}\xrightarrow{\text{Glucuronidation}}\text{T3 glucuronide}

Stability and Degradation

  • Storage Conditions : this compound tablets must be stored at 15–30°C to maintain stability. Injectable forms require refrigeration (2–8°C) .
  • Hydrolysis : The sodium salt is susceptible to hydrolysis in acidic or basic conditions, leading to degradation .

Degradation Pathway :Liothyronine sodiumAcidic Basic ConditionsTyrosine derivatives+Iodine\text{this compound}\xrightarrow{\text{Acidic Basic Conditions}}\text{Tyrosine derivatives}+\text{Iodine}

Hormone-Receptor Interactions

Liothyronine binds to nuclear thyroid hormone receptors (TRα/β), activating transcription of genes involved in metabolism, growth, and differentiation .

Mechanism :T3+TRT3 TR ComplexDNA BindingGene Activation\text{T3}+\text{TR}\rightarrow \text{T3 TR Complex}\xrightarrow{\text{DNA Binding}}\text{Gene Activation}

Adverse Reactions

Excess liothyronine triggers hyperthyroidism-like effects, including:

  • Cardiovascular : Increased heart rate (tachycardia) and arrhythmias .
  • Metabolic : Weight loss and hyperthermia .

Toxicity Threshold :

  • Plasma T3 levels > 200 ng/dL correlate with clinical thyrotoxicosis .

Key Research Findings

  • Pharmacokinetic Variability : A study comparing liothyronine and levothyroxine found T3 levels peaked within 2 hours post-administration, with no significant differences in cardiovascular parameters .
  • Therapeutic Efficacy : Liothyronine therapy reduced body weight by 2.3 kg over 12 weeks in hypothyroid patients compared to T4 monotherapy .

科学研究应用

Treatment of Hypothyroidism

Liothyronine sodium is indicated for treating hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) alone. It can be used as a replacement therapy or in combination with LT4 to optimize thyroid hormone levels. Studies have shown that some patients experience improved symptoms when liothyronine is added to their treatment regimen, particularly those with persistent fatigue and cognitive dysfunction despite normal TSH levels .

Case Study: Combination Therapy

A clinical case demonstrated that a patient with primary hypothyroidism who was unresponsive to LT4 alone showed significant improvement in energy levels and mood after the addition of this compound to their treatment plan. This highlights the importance of personalized medicine in managing thyroid disorders.

Management of Myxedema Coma

This compound is critical in treating myxedema coma, a life-threatening condition resulting from severe hypothyroidism. The rapid action of T3 allows for quick restoration of metabolic functions in critically ill patients. In emergency settings, intravenous administration of liothyronine can lead to rapid clinical improvement .

Clinical Protocol

In cases of myxedema coma, the standard protocol involves administering liothyronine intravenously at doses ranging from 5 to 20 micrograms, depending on the patient's response and severity of the condition.

Thyrotoxicosis Management

This compound can serve as an adjunct therapy in managing thyrotoxicosis, particularly during treatment with antithyroid medications like carbimazole. It helps prevent subclinical hypothyroidism that may develop during the course of treatment .

Efficacy Evidence

Clinical trials have indicated that using liothyronine alongside carbimazole can effectively manage thyroid hormone levels without exacerbating symptoms of hyperthyroidism.

Research and Development in Novel Delivery Systems

Recent advancements have focused on improving the delivery mechanisms for this compound to enhance its therapeutic efficacy and minimize side effects. Various formulations are being explored, including:

  • Sustained Release Formulations: These aim to maintain stable T3 levels over extended periods, reducing peaks and troughs associated with conventional dosing .
  • Nanoparticle Encapsulation: Research has shown that encapsulating liothyronine in nanoparticles can enhance its delivery to specific tissues, such as the brain, potentially improving outcomes in neurodegenerative conditions .

Cardiovascular Applications

Emerging studies suggest that this compound may have beneficial effects on cardiovascular health, particularly in patients with heart failure and low thyroid hormone levels. T3 has been shown to improve cardiac contractility and reduce systemic vascular resistance .

Clinical Observations

Patients with heart failure receiving liothyronine therapy demonstrated improved exercise capacity and quality of life metrics compared to those on standard heart failure treatments alone.

Research Findings Summary Table

Application AreaDescriptionKey Findings
HypothyroidismReplacement or adjunct therapy for LT4Improved symptoms in resistant cases
Myxedema ComaEmergency treatment for severe hypothyroidismRapid clinical improvement with IV administration
ThyrotoxicosisAdjunct therapy during antithyroid treatmentPrevents subclinical hypothyroidism
Novel Delivery SystemsSustained release and nanoparticle formulationsEnhanced therapeutic efficacy and targeted delivery
Cardiovascular HealthPotential benefits in heart failure managementImproved cardiac function and patient quality of life

作用机制

利奥甲状腺素钠通过模拟天然甲状腺激素三碘甲状腺原氨酸 (T3) 的作用来发挥其作用。它与细胞核中的甲状腺激素受体结合,导致参与代谢、生长和发育的特定基因的激活。 分子靶点包括甲状腺激素受体 (TRα 和 TRβ),它们调节参与能量代谢和蛋白质合成的基因的转录 .

相似化合物的比较

Pharmacokinetic and Physicochemical Properties

Parameter Liothyronine Sodium (T3) Levothyroxine Sodium (T4)
Chemical Formula C₁₅H₁₁I₃NNaO₄ C₁₅H₁₀I₄NNaO₄
Molecular Weight 672.96 g/mol 798.86 g/mol
Solubility Soluble in NaOH, NH₃; limited in H₂O Soluble in alkaline solutions
Onset of Action 2–4 hours 3–5 days
Duration 24–48 hours 7–10 days
Bioavailability ~95% ~70–80%
Half-Life 1–2 days 6–7 days
Primary Use Severe hypothyroidism, rapid response Primary hypothyroidism maintenance

Sources :

Clinical Efficacy and Outcomes

Liothyronine vs. Levothyroxine

  • Speed and Potency : Liothyronine’s rapid onset makes it preferable for acute cases (e.g., hypothyroid coma), whereas levothyroxine’s prolonged action suits chronic management .
  • Liothyronine bypasses T4-T3 conversion, ensuring immediate hormone activity .

Combination Therapy (T4 + T3)

  • Conversely, a 1999 study (n=33) noted improved mood and cognitive performance with combination therapy, attributed to direct T3 effects on brain function .
  • Safety Concerns : Long-term T3 use risks iatrogenic hyperthyroidism, arrhythmias, and bone loss. Most guidelines recommend combination therapy only in select cases with proven T4 resistance or persistent symptoms .

Regulatory and Bioequivalence Considerations

  • Liothyronine : The FDA mandates single-dose crossover studies in healthy adults to establish bioequivalence, with baseline-adjusted T3 plasma levels as the endpoint .
  • Levothyroxine : Bioequivalence assessments are contentious due to narrow therapeutic index and variability in dissolution testing. Some argue current methods inadequately reflect clinical equivalence .

生物活性

Liothyronine sodium, a synthetic form of the thyroid hormone triiodothyronine (T3), is primarily used in the treatment of hypothyroidism and other thyroid-related disorders. Its biological activity is characterized by its rapid onset of action and profound effects on metabolism and cellular function. This article explores the mechanisms, pharmacokinetics, clinical applications, and case studies related to the biological activity of this compound.

This compound exerts its physiological effects by binding to thyroid hormone receptors located in the nucleus of target cells. This binding initiates a cascade of biological processes:

  • Gene Transcription : Liothyronine regulates gene expression by activating thyroid hormone response elements on DNA, leading to increased transcription of genes involved in metabolism and growth .
  • Protein Synthesis : The hormone enhances protein synthesis, influencing various metabolic pathways including carbohydrate and lipid metabolism .
  • Cellular Metabolism : Liothyronine increases the basal metabolic rate (BMR) and oxygen consumption across tissues, significantly impacting energy expenditure and thermogenesis .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

  • Absorption : Approximately 95% of liothyronine is absorbed within four hours post-administration, allowing for rapid therapeutic effects .
  • Distribution : Unlike thyroxine (T4), liothyronine is not firmly bound to serum proteins, making it more readily available to tissues .
  • Half-life : The biological half-life of liothyronine is about 2.5 days, which facilitates quick dosage adjustments in clinical settings .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Hypothyroidism Treatment : It serves as a replacement therapy for patients with insufficient endogenous thyroid hormone production.
  • TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in certain thyroid cancers.
  • Diagnostic Aid : Liothyronine can assist in diagnosing hyperthyroidism by evaluating the responsiveness of the pituitary gland to thyroid hormones .

Case Study 1: Liothyronine-Induced Thyrotoxicosis

A 29-year-old bodybuilder experienced symptoms consistent with thyrotoxicosis after long-term use of liothyronine at doses between 50-100 µg daily. Blood tests revealed significant hypokalemia, prompting potassium supplementation and cessation of liothyronine use. The patient recovered without further complications .

Case Study 2: Iatrogenic Thyrotoxicosis

Another case involved a patient who developed iatrogenic thyrotoxicosis due to compounded liothyronine capsules. The patient presented with hypernatremia and hypokalemia, requiring hospitalization for electrolyte management. This case highlighted the risks associated with compounded medications and the need for careful monitoring during treatment .

Case Study 3: Liothyronine Augmentation in Depression

A 17-year-old female was prescribed liothyronine as an adjunct therapy for depression but subsequently developed symptoms indicative of thyrotoxicosis. This case underscored the necessity for close monitoring when using liothyronine, especially in populations such as adolescents where atypical laboratory results may arise .

Summary of Research Findings

The following table summarizes key pharmacological data regarding this compound:

ParameterValue
Absorption~95% within 4 hours
Biological Half-life~2.5 days
Maximum Pharmacologic Response2-3 days
MechanismAgonist at thyroid receptors
Primary ActionsIncreases BMR, protein synthesis, cellular metabolism

常见问题

Basic Research Questions

Q. What are the key chemical and pharmacological properties of liothyronine sodium relevant to experimental design?

this compound (C₁₅H₁₁I₃NNaO₄; MW 672.96) is the sodium salt of triiodothyronine (T₃), a potent thyroid hormone receptor (THR) agonist with higher affinity for THR-β1 than THR-α . Its stability in aqueous solutions is pH-dependent, requiring controlled storage conditions (e.g., pH 8–9, protected from light) to prevent deiodination . Researchers must account for its short half-life (~1 day in vitro) when designing time-course studies .

Methodological Guidance :

  • Use high-performance liquid chromatography (HPLC) with UV detection (λ = 225 nm) for quantification .
  • Validate purity thresholds (≤2.0% liothyronine impurity) per pharmacopeial standards using reference solutions .

Q. How does this compound’s mechanism of action influence receptor-binding assays?

this compound binds nuclear thyroid hormone receptors (THR-α/β), modulating gene transcription via thyroid response elements . Its lipophilic nature requires solvent systems (e.g., DMSO) to enhance cellular uptake in in vitro assays.

Methodological Guidance :

  • Optimize cell permeability by pre-treating cultures with serum-free media to reduce protein binding interference .
  • Include negative controls with reverse T₃ (rT₃) to distinguish receptor-specific effects .

Q. What analytical methods are recommended for assessing this compound stability in research formulations?

Stability studies should employ:

  • HPLC-MS : To track degradation products (e.g., diiodothyronine) under stress conditions (heat, light, acidic pH) .
  • Karl Fischer titration : For monitoring water content in lyophilized formulations, as hydration accelerates deiodination .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response data across studies?

Discrepancies often arise from:

  • Receptor isoform variability : THR-β1 dominance in hepatic cells vs. THR-α in cardiac tissues .
  • Species-specific metabolism : Rodents exhibit faster T₃ clearance than humans .

Methodological Guidance :

  • Standardize models using THR-β1 knockout mice to isolate isoform-specific effects .
  • Apply meta-analysis tools (e.g., RevMan) to harmonize dose-response data across species .

Q. What experimental design considerations are critical for in vivo vs. in vitro studies of this compound?

  • In vivo : Monitor serum thyroid-stimulating hormone (TSH) suppression as a biomarker of systemic activity. Use pair-fed controls to distinguish metabolic effects from appetite changes .
  • In vitro : Account for serum interference (e.g., thyroxine-binding globulin in cell media) by using charcoal-stripped fetal bovine serum .

Methodological Guidance :

  • For chronic studies, employ osmotic minipumps to maintain stable plasma concentrations, avoiding peak-trough artifacts .

Q. How can researchers address challenges in quantifying this compound’s off-target effects?

Off-target effects (e.g., cardiac arrhythmias) may stem from THR-α activation. Strategies include:

  • CRISPR-Cas9 silencing : To dissect receptor-specific pathways in cardiomyocytes .
  • Transcriptomic profiling : RNA-seq to identify non-canonical signaling nodes (e.g., integrin αVβ3) .

Q. What statistical models are optimal for analyzing this compound’s non-linear pharmacokinetics?

Use non-compartmental analysis (NCA) for initial profiling, followed by physiologically based pharmacokinetic (PBPK) modeling to incorporate tissue-specific uptake and enterohepatic recirculation .

Methodological Guidance :

  • Apply Bayesian hierarchical models to handle sparse sampling in clinical cohorts .

Q. How can this compound research be optimized for translational impact?

  • Preclinical : Validate findings in human thyroid organoids to bridge species gaps .
  • Clinical : Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to identify subpopulations with optimal benefit-risk profiles .

属性

CAS 编号

55-06-1

分子式

C15H12I3NNaO4

分子量

673.96 g/mol

IUPAC 名称

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1

InChI 键

LXHCVQFUTOUZEQ-YDALLXLXSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]

手性 SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na]

规范 SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na]

外观

Assay:≥98%A crystalline solid

Key on ui other cas no.

55-06-1

Pictograms

Irritant; Health Hazard

同义词

3,3',5-Triiodothyronine
Cytomel
Liothyronine
Liothyronine Sodium
T3 Thyroid Hormone
Thyroid Hormone, T3
Triiodothyronine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine sodium
Reactant of Route 2
Liothyronine sodium
Reactant of Route 3
Liothyronine sodium
Reactant of Route 4
Liothyronine sodium
Reactant of Route 5
Reactant of Route 5
Liothyronine sodium
Reactant of Route 6
Liothyronine sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。